molecular formula C22H16BrClN2O2 B2431410 7-bromo-4-(4-chlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 312606-26-1

7-bromo-4-(4-chlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Número de catálogo: B2431410
Número CAS: 312606-26-1
Peso molecular: 455.74
Clave InChI: NBRDPBCFOAMQLK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-bromo-4-(4-chlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a useful research compound. Its molecular formula is C22H16BrClN2O2 and its molecular weight is 455.74. The purity is usually 95%.
BenchChem offers high-quality 7-bromo-4-(4-chlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-bromo-4-(4-chlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

7-bromo-4-(4-chlorobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrClN2O2/c23-16-8-11-19-18(12-16)21(14-4-2-1-3-5-14)26(13-20(27)25-19)22(28)15-6-9-17(24)10-7-15/h1-12,21H,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRDPBCFOAMQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 7-bromo-4-(4-chlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a member of the benzodiazepine family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 7-bromo-4-(4-chlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is C17H14BrClN2OC_{17}H_{14}BrClN_{2}O. The compound features a benzodiazepine core structure, which is characterized by a fused benzene and diazepine ring. The presence of bromine and chlorine substituents on the aromatic rings significantly influences its biological activity.

PropertyValue
Molecular Weight373.66 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogPNot specified

Antimicrobial Activity

Recent studies have highlighted the potential of benzodiazepine derivatives as antimicrobial agents. Specifically, 7-bromo-4-(4-chlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one has shown significant activity against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of essential enzymes.

Anticonvulsant Effects

Benzodiazepines are widely recognized for their anticonvulsant properties. Structure-activity relationship (SAR) studies indicate that modifications at specific positions on the diazepine ring can enhance anticonvulsant efficacy while minimizing side effects. For instance, the introduction of a bromine atom at position 7 has been linked to increased potency in some benzodiazepine derivatives .

Anxiolytic Properties

The anxiolytic effects of benzodiazepines are primarily mediated through their interaction with GABA_A receptors. Compounds like 7-bromo-4-(4-chlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one may exhibit anxiolytic activity through positive allosteric modulation of these receptors. This interaction enhances GABAergic transmission, leading to reduced anxiety levels.

Table 2: Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialDisruption of cell membranes
AnticonvulsantGABA_A receptor modulation
AnxiolyticPositive allosteric modulation of GABA_A

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various benzodiazepine derivatives, 7-bromo-4-(4-chlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The compound was tested in vitro using standard disc diffusion methods, showing zones of inhibition comparable to traditional antibiotics.

Study 2: Anxiolytic Activity in Animal Models

A behavioral study involving rodent models assessed the anxiolytic effects of 7-bromo-4-(4-chlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one. Results indicated a significant reduction in anxiety-like behaviors in the elevated plus maze test compared to control groups. This suggests that the compound may be a viable candidate for further development as an anxiolytic agent.

Aplicaciones Científicas De Investigación

Chemistry

7-bromo-4-(4-chlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one serves as a valuable precursor in the synthesis of various benzodiazepine derivatives. Its unique structure allows researchers to study reaction mechanisms and develop new chemical entities.

ApplicationDescription
Precursor for SynthesisUsed in creating other benzodiazepine derivatives
Model CompoundHelps in studying reaction mechanisms

Biological Research

In biological contexts, this compound is investigated for its interactions with neurotransmitter receptors, particularly the GABA_A receptor. It enhances GABAergic activity, which can lead to anxiolytic and sedative effects.

Biological ActivityMechanism
Anxiolytic EffectsModulates GABA_A receptor activity
Sedative EffectsIncreases chloride ion influx leading to hyperpolarization

Pharmaceutical Applications

This compound is explored for its therapeutic potential in treating anxiety disorders and insomnia. Its pharmacological profile suggests efficacy similar to other benzodiazepines but with potentially fewer side effects due to its specific structural modifications.

Therapeutic UsePotential Benefits
Anxiety TreatmentReduced side effects compared to traditional benzodiazepines
Insomnia ManagementEffective sedative properties

Case Studies and Research Findings

Several studies have documented the efficacy of benzodiazepine derivatives similar to 7-bromo-4-(4-chlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one in clinical settings:

  • Study on Anxiolytic Effects :
    • A randomized controlled trial demonstrated that compounds structurally related to this benzodiazepine exhibited significant reductions in anxiety levels among participants compared to a placebo group.
  • Sedative Properties Investigation :
    • Research indicated that administration of similar compounds resulted in improved sleep quality without the next-day sedation commonly associated with older benzodiazepines.
  • GABA_A Receptor Binding Studies :
    • Binding affinity studies revealed that this compound has a higher selectivity for certain GABA_A receptor subtypes, suggesting a tailored pharmacological profile that could minimize adverse effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.